(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid
Overview
Description
NBI-59159 is a synthetic organic compound with the chemical formula C17H16N2O3 and a molecular weight of 296.32 g/mol . It is known for its bioactive properties and is primarily used in scientific research . NBI-59159 is a non-substrate inhibitor of excitatory amino acid transporters (EAATs), particularly EAAT3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NBI-59159 involves the functionalization of aspartate analogues. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for NBI-59159 are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including purification and characterization, to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
NBI-59159 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert NBI-59159 into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving NBI-59159 include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of NBI-59159 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogues .
Scientific Research Applications
NBI-59159 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of excitatory amino acid transporters.
Biology: Investigated for its role in modulating neurotransmitter levels in the central nervous system.
Medicine: Explored for potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug discovery
Mechanism of Action
NBI-59159 exerts its effects by inhibiting excitatory amino acid transporters, particularly EAAT3. This inhibition prevents the reuptake of excitatory amino acids, such as glutamate, leading to increased extracellular levels of these neurotransmitters. The molecular targets of NBI-59159 include the transporter proteins involved in glutamate regulation .
Comparison with Similar Compounds
Similar Compounds
WAY-213613: An EAAT2-selective inhibitor.
L-TBOA: A nonselective EAAT inhibitor.
Uniqueness of NBI-59159
NBI-59159 is unique due to its selective inhibition of EAAT3, making it a valuable tool for studying the specific roles of this transporter in the central nervous system. Its distinct chemical structure and bioactivity profile set it apart from other EAAT inhibitors .
Properties
IUPAC Name |
(2S)-2-amino-4-(9H-fluoren-2-ylamino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c18-15(17(21)22)9-16(20)19-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8,15H,7,9,18H2,(H,19,20)(H,21,22)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIIRLCSVINDSC-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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